molecular formula C6Na6S6 B033868 Hexasodium benzenehexathiolate CAS No. 110431-65-7

Hexasodium benzenehexathiolate

Cat. No. B033868
M. Wt: 402.4 g/mol
InChI Key: AOGWCSUJTDMETK-UHFFFAOYSA-H
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Description

Hexasodium benzenehexathiolate is a chemical compound with the empirical formula C6Na6S6 . Its molecular weight is 402.39 . It is also known as Benzenehexathiol hexasodium salt .


Synthesis Analysis

The synthesis of Hexasodium benzenehexathiolate and its related compounds has been studied in the context of creating 2D conductive metal-organic frameworks (MOFs) for use in electrochromic devices . The reaction of hexasodium benzenehexathiolate with carbon disulfide has also been explored .

Scientific Research Applications

  • Electronic Devices and Sensors : A study by Chen, Lu, and Su (2018) highlights the synthesis of benzenehexathiol (BHT) and its use in fabricating highly conductive 2D metal-organic framework materials like Ag3BHT2. These materials show potential applications in electronic devices and sensors due to their high electrical conductivity (Chen, Lu, & Su, 2018).

  • Water Quality Monitoring : Villa et al. (2019) developed a para-isomer of hexakis(phenylthio)benzene, a coordination polymer, for the detection of Pb2+ ions in water. This offers a selective and sensitive method for monitoring lead concentrations, which is critical for water safety (Villa et al., 2019).

  • Pharmaceuticals : Mukhopadhyay et al. (2011) reported that microwave irradiation of 2-alkyl substituted benzimidazoles under hexafluorophosphoric acid catalyst produces compounds with potential anti-proliferative effects on human histiocytic lymphoma cell U937 (Mukhopadhyay et al., 2011).

  • Paramagnetic Materials : Fanghänel et al. (1992) found that dithiolato-nickel complexes with multisulfur ligands derived from benzenehexathiolate exhibit promising properties, including paramagnetic behavior and absorption in the 800-1000 nm range, indicating potential in material science applications (Fanghänel et al., 1992).

  • Chemical Synthesis : Richter, Beye, and Fanghänel (1990) explored the reaction of carbon disulfide with hexasodium benzenehexathiolate and benzenehexathiol, leading to the production of 1,3-benzodithiole-2-thiones (Richter, Beye, & Fanghänel, 1990).

  • Solar Cell Technology : Jin et al. (2017) demonstrated that Cu-BHT electrodes possess high conductivity and transmittance, making them a promising alternative to ITO in photovoltaic solar cells. This advancement could lead to more cost-effective and flexible solar energy solutions (Jin et al., 2017).

Future Directions

Hexasodium benzenehexathiolate and its related compounds have potential applications in the field of energy storage and conversion, particularly in the development of electrochromic devices . These devices can regulate illumination in buildings and heat exchange with the environment, contributing to energy efficiency .

properties

IUPAC Name

hexasodium;benzene-1,2,3,4,5,6-hexathiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6S6.6Na/c7-1-2(8)4(10)6(12)5(11)3(1)9;;;;;;/h7-12H;;;;;;/q;6*+1/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGWCSUJTDMETK-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1[S-])[S-])[S-])[S-])[S-])[S-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Na6S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50551431
Record name Hexasodium benzene-1,2,3,4,5,6-hexakis(thiolate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexasodium benzenehexathiolate

CAS RN

110431-65-7
Record name Hexasodium benzene-1,2,3,4,5,6-hexakis(thiolate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium benzenehexathiolate hexabasic
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Citations

For This Compound
11
Citations
AM Richter, N Beye, E Fanghänel - Synthesis, 1990 - thieme-connect.com
… The reaction of hexasodium benzenehexathiolate (1) and benzenehexathiol (7) with carbon disulfide is studied. Depending on the reaction conditions and the molar ratio of 1 or 7 to …
Number of citations: 16 www.thieme-connect.com
Y Ji, H Dong, C Liu, Y Li - Nanoscale, 2019 - pubs.rsc.org
… and Pt) and four benzene-like molecular ligands [X = NH, O, S, and Se from hexaaminobenzene (C 6 H 12 N 6 ), hexahydroxybenzene (C 6 H 6 O 6 ), hexasodium benzenehexathiolate …
Number of citations: 60 pubs.rsc.org
M Gingras, JM Raimundo… - Angewandte Chemie …, 2006 - Wiley Online Library
… , two other strategies became predominant: nucleophilic aromatic substitution of perhalogenated arenes by thiolates (Scheme 3) and the formation of hexasodium benzenehexathiolate …
Number of citations: 99 onlinelibrary.wiley.com
E Fanghänel, I Alsleben, B Gebler… - … , Sulfur, and Silicon …, 1997 - Taylor & Francis
… We made the hexasodium benzenehexathiolate accessible in substance via the sodium induced reductive dealkylation of the benzyl derivative in liquid ammonia. Protonation of the …
Number of citations: 7 www.tandfonline.com
X Deng, SL Zheng, YH Zhong, J Hu, LH Chung… - Coordination Chemistry …, 2022 - Elsevier
In old days, application of MOFs in the field of electrochemical catalysis and electronic device fabrication was not common because MOFs generally exhibited low electrical conductivity. …
Number of citations: 35 www.sciencedirect.com
JA Harnisch, RJ Angelici - Inorganica Chimica Acta, 2000 - Elsevier
A general strategy for the synthesis of large-ring, poly-donor macrocycles using multi-metal ion templates is outlined. This strategy is illustrated in the design and synthesis of the …
Number of citations: 35 www.sciencedirect.com
J Ogle, N Lahiri, C Jaye, CJ Tassone… - Advanced Functional …, 2021 - Wiley Online Library
… Following this, the hexasodium benzenehexathiolate salt [C 6 (SNa) 6 ] generated was dissolved in 10 mL of degassed deionized water and was washed with degassed diethyl ether …
Number of citations: 19 onlinelibrary.wiley.com
R Wegner, N Beye, E Fanghänel, U Scherer… - Synthetic metals, 1993 - Elsevier
… , 4,8-bisisopentyl-l,3,5,7-tetrathia-s-indacene-2,6-dithione (3b) and 7,8-bismethylthio-1,3,4,6-tetrathia-s-indacene-2,5-dithione (7) were prepared from hexasodium-benzenehexathiolate …
Number of citations: 17 www.sciencedirect.com
E Fanghänel, N Beye, R Wegner, J Bierwisch… - … for Advanced Materials, 1995 - Springer
… basic synthon to realize our strategy we chose benzenehexathiolate which was described in literature until then only as a in situ reagent4• We made hexasodium benzenehexathiolate …
Number of citations: 1 link.springer.com
F Cataldo, D Heymann - Radiation Physics and Chemistry, 2001 - Elsevier
Soluble products from the radiolysis of CS 2 with gamma variable rays from 60 Co, include elemental sulfur and C m S n compounds. These compounds were essentially the same as …
Number of citations: 5 www.sciencedirect.com

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